

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of α -Viniferin

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Compound of Interest

Compound Name: *alpha-Viniferin*

Cat. No.: *B015508*

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Introduction

α -Viniferin is a complex polyphenolic compound classified as a stilbenoid. It is an oligomer, specifically a trimer, of resveratrol, a well-known phytoalexin found in grapes and other plants. [1][2] As a natural product, α -viniferin has garnered significant interest from researchers in the fields of phytochemistry and drug development due to its diverse and potent biological activities, including anti-inflammatory, antioxidant, and acetylcholinesterase inhibitory effects. [3] [4][5] This guide provides a detailed examination of the chemical structure and stereochemistry of α -viniferin, intended for researchers, scientists, and professionals in drug development.

Chemical Structure

α -Viniferin is a macrocyclic compound formed from three resveratrol units. [3] These units are linked to form a complex heptacyclic skeleton that incorporates three 2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran moieties. [3] This intricate assembly results in a rigid, three-dimensional structure.

The molecular formula of α -viniferin is $C_{42}H_{30}O_9$, and it has a molecular weight of approximately 678.7 g/mol. [3] The systematic IUPAC name for the most common stereoisomer, (+)- α -viniferin, is (2R,3R,10R,11R,18S,19S)-3,11,19-tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.1^{2,5}.1^{10,13}.0^{21,25}.0^{9,27}.0^{17,26}]heptacos-1(25),5,7,9(27),13,15,17(26),21,23-nonaene-7,15,23-triol. [3]

 Chemical structure of alpha-viniferin *Figure 1: 2D Chemical Structure of α -Viniferin.*

Physicochemical Properties

A summary of the key identifiers and computed physicochemical properties of α -viniferin is presented in the table below. This data is crucial for computational modeling, drug design, and understanding the molecule's behavior in biological systems.

Property	Value	Reference
Molecular Formula	C ₄₂ H ₃₀ O ₉	[3]
Molecular Weight	678.7 g/mol	[3]
IUPAC Name	(2R,3R,10R,11R,18S,19S)-3,1 1,19-tris(4- hydroxyphenyl)-4,12,20- trioxaheptacyclo[16.6.1.1 ¹² , ⁵ .1 ¹⁰ , ¹³ .0 ²¹ , ²⁵ .0 ⁹ , ²⁷ .0 ¹⁷ , ²⁶]heptacosa- 1(25),5,7,9(27),13,15,17(26),2 1,23-nonaene-7,15,23-triol	[3]
CAS Number	62218-13-7	[3]
InChI Key	KUTVNHOAKHJJFL- ZSIJVUTGSA-N	
Canonical SMILES	<chem>C1=CC(=CC=C1C2C3C4=C5 C(C(OC5=CC(=C4)O)C6=CC= C(C=C6)O)C7=C8C(C(OC8=C C(=C7)O)C9=CC=C(C=C9)O) C1=C3C(=CC(=C1)O)O2)O</chem>	
Topological Polar Surface Area (TPSA)	149 Å ²	[6]
logP	6.165	[6]
Hydrogen Bond Donors	6	[6]
Hydrogen Bond Acceptors	9	[6]
Rotatable Bonds	3	[6]

Stereochemistry

The biological activity of complex molecules like α -viniferin is intrinsically linked to their three-dimensional structure, or stereochemistry. α -Viniferin is a chiral molecule possessing six stereocenters, leading to the possibility of numerous stereoisomers.^[6]

Absolute Configuration

The term "absolute configuration" refers to the precise spatial arrangement of atoms at a chiral center.^[7] For α -viniferin, the absolute configuration is designated using the Cahn-Ingold-Prelog (CIP) R/S notation. The most commonly isolated and studied form is (+)- α -viniferin, which has the absolute configuration of (2R,3R,10R,11R,18S,19S), as reflected in its IUPAC name.^[3] The designation "(+)" indicates that this enantiomer is dextrorotatory, meaning it rotates plane-polarized light to the right.

Relative Configuration

The relative configuration describes the orientation of substituents relative to each other within the molecule. In α -viniferin, the relative stereochemistry of the protons on the dihydrofuran rings is crucial. The stereochemical configuration has been determined primarily through 2D Nuclear Overhauser Effect Spectroscopy (NOESY).^[1] NOESY experiments detect protons that are close in space, allowing for the determination of their relative orientations.

For α -viniferin, NOESY spectra show cross-peaks indicating that the protons at the 2- and 3-positions of the dihydrobenzofuran units are trans to each other.^[1] This trans configuration is a key stereochemical feature of the molecule.^[1]

Experimental Protocols for Structural Elucidation

The determination of the complex structure of α -viniferin requires a combination of modern analytical techniques. The general workflow involves isolation and purification, followed by structural analysis using spectroscopic methods.

Isolation and Purification

α -Viniferin is typically isolated from plant sources such as *Vitis vinifera* (grapevine) or *Caragana chamlagu*.^{[1][4]} A general protocol is as follows:

- Extraction: The plant material (e.g., stem bark, roots) is dried, powdered, and extracted with a solvent like acetone or methanol.[8]
- Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with a series of solvents of increasing polarity to separate compounds based on their solubility.
- Chromatography: The resulting fractions are further purified using various chromatographic techniques, such as column chromatography over silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure α -viniferin.

Spectroscopic Analysis

The definitive structure and stereochemistry are determined using a suite of spectroscopic methods:

- Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of the molecule.
- Infrared (IR) Spectroscopy: Provides information about the functional groups present, such as hydroxyl (-OH) and aromatic rings.
- Ultraviolet-Visible (UV) Spectroscopy: Reveals information about the conjugated π -electron systems within the molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for elucidating the detailed structure.
 - ^1H -NMR and ^{13}C -NMR: Used to identify the number and types of hydrogen and carbon atoms and their chemical environments.
 - 2D NMR (COSY, HMQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton.
 - 2D NOESY: As mentioned previously, this technique is critical for determining the relative stereochemistry by identifying protons that are spatially close. The appearance of specific cross-peaks between protons confirms their trans or cis relationship.[1]

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the isolation and structural characterization of α -viniferin and a simplified representation of its known inhibitory action.

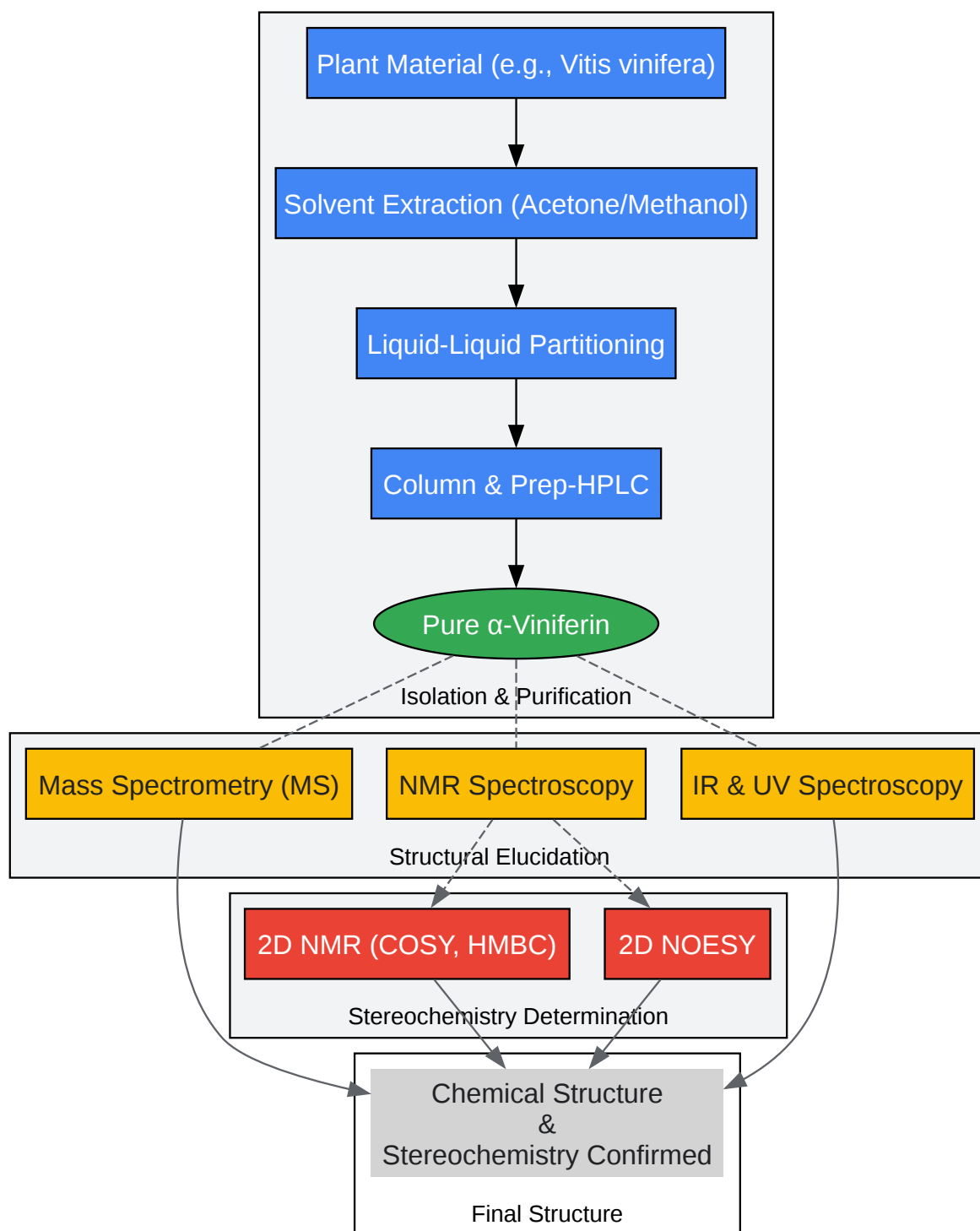


Figure 2. Experimental Workflow for α -Viniferin Analysis

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Caption: Experimental Workflow for α -Viniferin Analysis.

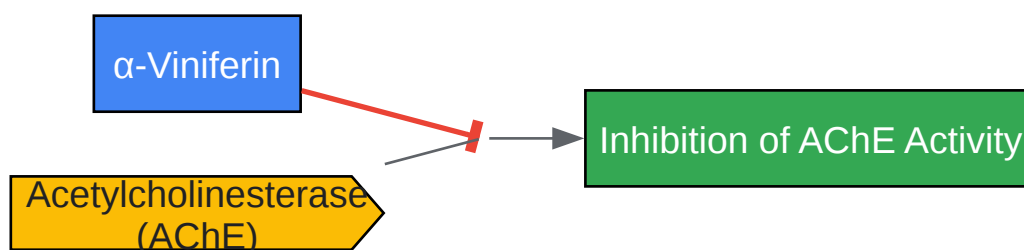


Figure 3. Inhibitory Action of α -Viniferin

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Caption: Inhibitory Action of α -Viniferin.

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